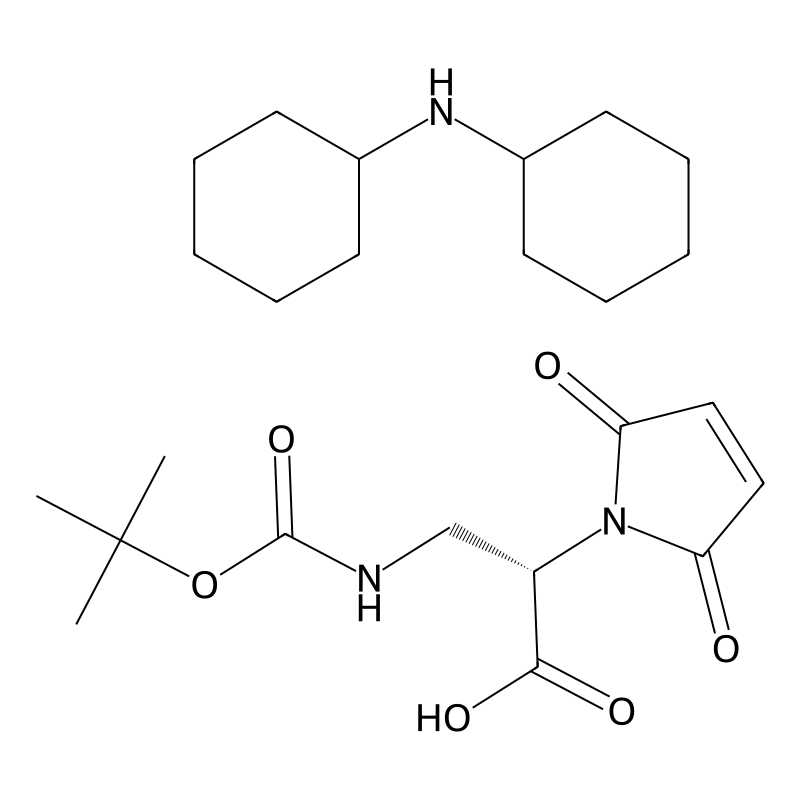Mal-Dap(Boc) DCHA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Mal-Dap(Boc) DCHA, chemically known as Dicyclohexylamine (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate, is a compound primarily utilized in the field of medicinal chemistry. It features a molecular formula of and a molecular weight of approximately 465.58 g/mol . This compound is notable for its role in drug conjugate construction, particularly in antibody-drug conjugates (ADCs), where it enhances the stability of conjugates through neighboring-group assistance from the diaminopropionic acid moiety .
Function and Mechanism
- Mal-Dap(Boc) DCHA functions as a linker molecule. It possesses two key functional groups:
- Maleimide group: This group readily reacts with thiol (sulfhydryl) groups, forming a stable covalent bond.
- N-Boc protected Diaminopropionic acid (Dap): The Boc group acts as a protecting group for the amine functionality of Dap. This allows for controlled conjugation and prevents unwanted side reactions. Iris Biotech GmbH:
Applications in Bioconjugation
- Mal-Dap(Boc) DCHA finds its primary application in bioconjugation, a technique used to link biomolecules (e.g., antibodies, peptides) with other molecules (e.g., drugs, imaging agents).
- The thiol group on the target biomolecule reacts with the maleimide group of Mal-Dap(Boc) DCHA, forming a stable thioether bond. Iris Biotech GmbH:
- Following conjugation, the Boc protecting group can be selectively removed under mild acidic conditions, revealing a free amine functionality on the Dap moiety.
- This free amine can further participate in subsequent conjugation reactions, allowing for the construction of complex bioconjugates with desired properties.
Advantages in Antibody-Drug Conjugation (ADC) Development
- Mal-Dap(Boc) DCHA is particularly valuable in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics where a cytotoxic drug is linked to a monoclonal antibody.
- The maleimide group of Mal-Dap(Boc) DCHA facilitates efficient conjugation to the antibody's thiol groups.
- The controlled release of the drug through Boc deprotection allows for improved pharmacokinetics and therapeutic efficacy of the ADC. Lyon, R., Burke, P., & Jiang, S. (2013). Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics. The AAPS Journal, 15(3), 754-763.: )
The key chemical reaction involving Mal-Dap(Boc) DCHA is its conjugation with thiol groups. This reaction is critical for forming stable linkages in drug conjugate systems, allowing for targeted delivery of therapeutic agents . The presence of the maleimide group in the structure facilitates this reaction, making it a versatile component in bioconjugation strategies.
Mal-Dap(Boc) DCHA exhibits significant biological activity, particularly in the context of drug delivery systems. Its ability to form stable conjugates with thiols enables the precise targeting of cancer cells, enhancing the efficacy of chemotherapeutic agents while minimizing off-target effects. The compound's structure supports its function as a linker in ADCs, which are designed to deliver cytotoxic drugs specifically to tumor cells .
The synthesis of Mal-Dap(Boc) DCHA typically involves several steps:
- Protection of Amino Groups: The amino groups in diaminopropionic acid are protected with tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
- Formation of Maleimide Linkage: The maleimide moiety is introduced to facilitate thiol coupling.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications.
This multi-step synthesis allows for the careful construction of the compound while maintaining its functional integrity .
Mal-Dap(Boc) DCHA is primarily applied in:
- Antibody-Drug Conjugates: Enhancing the stability and efficacy of targeted therapies.
- Bioconjugation: Serving as a linker for various therapeutic agents, improving their delivery and reducing systemic toxicity.
- Research: Utilized in studies exploring drug delivery mechanisms and the development of new therapeutic strategies .
Interaction studies involving Mal-Dap(Boc) DCHA focus on its reactivity with thiol-containing compounds. These studies demonstrate that the compound can effectively form stable thioether linkages, which are crucial for successful drug delivery systems. Such interactions are vital for understanding how this compound can be optimized for use in various therapeutic contexts .
Several compounds share structural or functional similarities with Mal-Dap(Boc) DCHA:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Mal-Dap(Boc)-OPfp | Maleimide + Boc protection | Used in ADCs; offers enhanced stability |
| Mal-L-Dap(Boc)-OH | Similar backbone | L-form variant; used in similar applications |
| Mal-Dpr(Boc)-OPfp | Similar to Mal-Dap | Different amino acid backbone; potential ADC use |
Mal-Dap(Boc) DCHA stands out due to its specific application in stabilizing drug conjugates through its unique structural features and reactivity profile, making it particularly valuable in targeted cancer therapies .








